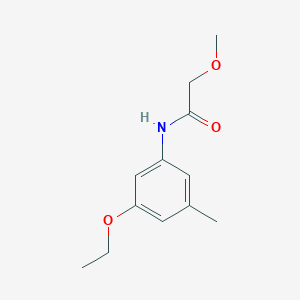

N-(3-Ethoxy-5-methylphenyl)-2-methoxyacetamide

Description

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N-(3-ethoxy-5-methylphenyl)-2-methoxyacetamide |

InChI |

InChI=1S/C12H17NO3/c1-4-16-11-6-9(2)5-10(7-11)13-12(14)8-15-3/h5-7H,4,8H2,1-3H3,(H,13,14) |

InChI Key |

ZHRYWKKTVJBBRD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=CC(=C1)NC(=O)COC)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis begins with a substituted aniline derivative, specifically 3-ethoxy-5-methylaniline, which can be prepared by selective substitution reactions on a phenyl ring or purchased commercially. The ethoxy and methyl groups are positioned on the aromatic ring to direct subsequent reactivity.

Amide Bond Formation

The key step involves the acylation of the aniline nitrogen with 2-methoxyacetyl chloride. This reaction is typically conducted under anhydrous conditions to avoid hydrolysis of the acid chloride and uses a base such as triethylamine to neutralize the hydrochloric acid generated.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Temperature: 0 °C to room temperature.

- Reaction time: 1–4 hours.

- Molar ratios: 1.0 equiv of 3-ethoxy-5-methylaniline to 1.1 equiv of 2-methoxyacetyl chloride.

- Base: Triethylamine or pyridine, 1.2 equiv.

Purification

The crude reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by flash column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate gradient).

Characterization

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the chemical structure.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify the presence of amide and ether functional groups.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation of aniline | 2-methoxyacetyl chloride, Et3N, DCM, 0 °C to RT, 3 h | 85–95 | High purity product obtained after chromatography |

| Purification | Silica gel column chromatography | — | Eluent: Hexane/ethyl acetate (3:1 to 1:1) |

| Characterization | ^1H NMR, ^13C NMR, HRMS, IR | — | Confirmed structure and purity |

Comparative Analysis with Related Syntheses

The preparation of this compound shares similarities with the synthesis of related amides in the literature, such as those described in the synthesis of quinolone derivatives where amide formation is a key step following aromatic substitution and reduction steps. Optimization of reaction conditions such as temperature, solvent, and base equivalents has been shown to improve yields and selectivity in these related systems, which can be translated to the current compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxy-5-methylphenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)-2-methoxyacetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following comparison focuses on structurally related acetamide derivatives, emphasizing substituent effects, synthesis strategies, and physicochemical properties.

Structural Comparison

Key Observations :

- Substituent Diversity : The target compound’s 3-ethoxy-5-methylphenyl group contrasts with heterocyclic (e.g., benzo[d]oxazole in 4d , quinazoline in 3a ) or sulfur-containing cores (e.g., thiazolone in ). These structural differences influence electronic properties and steric bulk, affecting solubility and receptor interactions.

Key Observations :

- Reaction Efficiency : Yields for similar compounds range widely (24–45%), influenced by steric hindrance (e.g., bulky benzoyl groups in 5d ) or catalytic conditions (e.g., palladium in ).

- Purification : Silica gel chromatography is common (e.g., 3:1 n-pentane/EtOAc for 5d ), suggesting the target compound may require similar separation techniques.

Physicochemical and Spectral Properties

Key Observations :

Biological Activity

N-(3-Ethoxy-5-methylphenyl)-2-methoxyacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a substituted acetamide structure that may influence its biological interactions. The presence of the ethoxy and methoxy groups can enhance solubility and bioavailability, which are critical factors in pharmacological applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives for their efficacy against Staphylococcus aureus (including methicillin-resistant strains), the compound demonstrated promising results with a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA, indicating its potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 16 | Active against both standard and MRSA strains |

| Pseudomonas aeruginosa | >200 | No significant activity observed |

| Escherichia coli | >200 | No significant activity observed |

| Klebsiella pneumoniae | >200 | No significant activity observed |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interaction with bacterial cell membranes and inhibition of key enzymatic pathways. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions and leading to cell death.

Case Studies

- Study on MRSA : A recent study focused on the effectiveness of various acetamide derivatives, including this compound, against MRSA strains. The findings highlighted that compounds with similar structural features exhibited lower cytotoxicity while maintaining antibacterial efficacy, suggesting a favorable therapeutic window for this compound .

- Cytotoxicity Assessment : In vitro tests conducted on human embryonic kidney cells (HEK293) indicated that this compound showed low cytotoxicity at concentrations effective against MRSA. This property is crucial for developing safe therapeutic agents .

Research Findings

Recent investigations into the biological activity of this compound have revealed several key findings:

- Selective Antibacterial Activity : The compound selectively inhibited Gram-positive bacteria while showing no effect on Gram-negative strains, highlighting its potential as a targeted antibacterial agent.

- Low Hemolytic Activity : Tests for hemolytic activity on human red blood cells showed that the compound did not induce significant lysis at therapeutic concentrations, further supporting its safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.